R(+)-α-硫辛酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

R(+)-Alpha Lipoic Acid, also known as ®-(+)-α-Lipoic acid, is a naturally occurring sulfur-containing fatty acid . It is generally present in plants, animals, and many other microorganisms . It is an antioxidant and is essential for aerobic metabolism . It is also used to treat diabetes, nerve pain, weight loss, heart disease, and primary mitochondrial disorders .

Synthesis Analysis

The synthesis of R(+)-Alpha Lipoic Acid has attracted considerable attention from synthetic chemists in industrial and academic fields . It is synthesized in seven steps from the base chemicals methyl acetoacetate or Meldrum’s acid and monomethyl adipate . The key steps are the introduction of the stereogenic center by fermentative or homogeneously catalyzed hydrogenation of 3-oxooctanedioic acid diester to (3S)-3-hydroxyoctanedioic acid diester and its regioselective reduction to (6S)-6,8-dihydroxyoctanoic acid ester .Molecular Structure Analysis

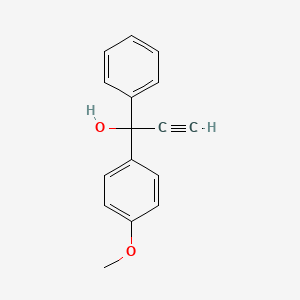

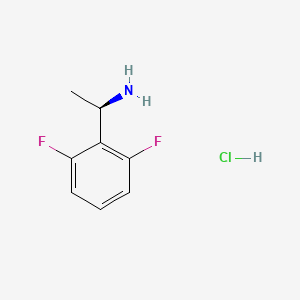

The molecular structure of R(+)-Alpha Lipoic Acid is C8H14O2S2 . It contains two sulfur atoms (at C6 and C8) connected by a disulfide bond . The carbon atom at C6 is chiral and the molecule exists as two enantiomers .Chemical Reactions Analysis

R(+)-Alpha Lipoic Acid is involved in key reactions of central carbon metabolism and dissimilatory sulfur oxidation . The oxidative decarboxylation of pyruvate leads to acetyl-CoA and connects glycolysis with the citric acid cycle .Physical And Chemical Properties Analysis

R(+)-Alpha Lipoic Acid appears physically as yellow needle-like crystals . It is very slightly soluble in water (0.24 g/L) and soluble in ethanol (50 mg/mL) .科学研究应用

药品质量控制: R(+)-α-硫辛酸钠用于各种制药应用。已经开发了一种方法来测试其对映异构杂质,这对于确保含有该化合物的药品质量至关重要 (Le 等人,2020)。

糖尿病视网膜病变的治疗: R(+)-α-硫辛酸钠在治疗糖尿病视网膜病变(一种影响眼睛的糖尿病并发症)方面显示出有效性。它似乎通过减少氧化应激和保护视网膜毛细血管起作用 (Lin 等人,2006)。

药代动力学和代谢: R(+)-α-硫辛酸钠的血浆动力学、代谢和尿液排泄已在人体中得到研究,提供了对其吸收、生物利用度和代谢途径的见解 (Teichert 等人,2003)。

改善的生物利用度和稳定性: 已探索使用 R(+)-α-硫辛酸钠的钠盐的制剂来增强其稳定性和生物利用度,这对于其在临床和治疗应用中的有效使用至关重要 (Carlson 等人,2007)。

神经保护作用: R(+)-α-硫辛酸钠在细胞模型中显示出神经保护作用,表明在治疗阿尔茨海默病等神经系统疾病中具有潜在应用 (Kamarudin 等人,2014)。

肝脏代谢和疾病: 已探索其在肝脏代谢中的作用以及在肝脏相关疾病中的潜在治疗应用,特别是在涉及氧化应激的情况下 (Bustamante 等人,1998)。

稳定性增强: 已经对使用环糊精稳定 R(+)-α-硫辛酸钠进行了研究,这可以改善其在药品和营养保健品中的使用 (Ikuta 等人,2013)。

生化药理学: 研究已经调查了其对丙酮酸脱氢酶复合物中酶的立体选择性和特异性,为其生化应用提供了见解 (Löffelhardt 等人,1995)。

作用机制

R(+)-Alpha Lipoic Acid is an essential cofactor for mitochondrial enzymes and therefore plays a central role in energy metabolism . It acts as a chelating agent for metal ions, a quenching agent for reactive oxygen species, and a reducing agent for the oxidized form of glutathione and vitamins C and E .

安全和危害

未来方向

The medicinal importance of R(+)-Alpha Lipoic Acid, especially its biologically active form, has attracted considerable attention from synthetic chemists in industrial and academic fields . Future research may focus on further developing novel routes for its synthesis . Additionally, its potential as a therapeutic agent for managing various clinical conditions, including anticancer, anti-HIV, anti-inflammatory, and anti-AD treatments, is being explored .

属性

InChI |

InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10);/t7-;/m1./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRCBXUDLIHEKH-OGFXRTJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSS[C@@H]1CCCCC(=O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

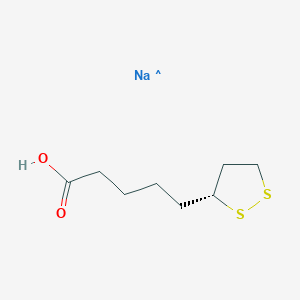

Molecular Formula |

C8H14NaO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176110-81-9 |

Source

|

| Record name | (R)-1,2-Dithiolane-3-pentanoic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3S,5R)-5-(2-(Methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(2,4,5-trifluorophenyl)tetra](/img/no-structure.png)

![4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide](/img/structure/B1149033.png)